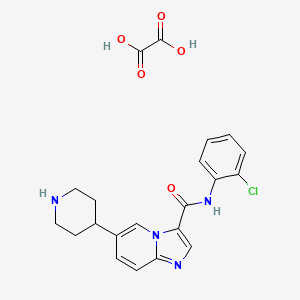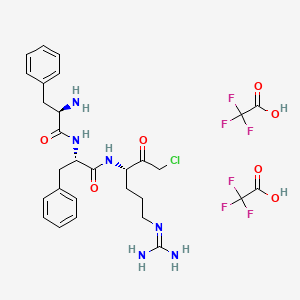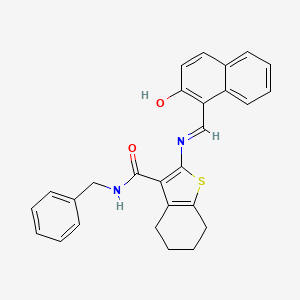
2-(2-((4-bromophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML266 is a chemical compound known as a glucocerebrosidase chaperone. It has shown promise in the research of Gaucher disease, a genetic disorder resulting from the deficiency of the enzyme glucocerebrosidase. ML266 facilitates the transport of the mutant glucocerebrosidase protein to the lysosome, thereby restoring its activity without inhibiting the enzyme’s function .
Scientific Research Applications
ML266 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the activity and function of glucocerebrosidase.
Biology: ML266 is used in cellular and molecular biology research to investigate the transport and activity of glucocerebrosidase in cells.
Medicine: The compound shows promise in the research of Gaucher disease, where it helps restore the activity of the deficient enzyme.
Industry: ML266 is used in the development of therapeutic agents and in the study of enzyme chaperones
Mechanism of Action
Target of Action
ML266, also known as “2-[2-(4-bromoanilino)-2-oxoethoxy]-N-[2-(N-methylanilino)-2-oxoethyl]benzamide” or “2-(2-((4-bromophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide”, primarily targets the enzyme glucocerebrosidase (GCase) . GCase is a lysosomal enzyme that breaks down glucocerebroside into glucose and ceramide . Mutations in the GCase gene can lead to Gaucher disease, a lysosomal storage disorder .
Mode of Action
ML266 acts as a molecule chaperone for GCase . It binds to GCase and facilitates the transport of the mutant protein to the lysosome, thereby restoring the activity of GCase .
Biochemical Pathways
The primary biochemical pathway affected by ML266 is the lysosomal degradation pathway . By facilitating the transport of mutant GCase to the lysosome, ML266 helps restore the normal function of this pathway, which is disrupted in conditions like Gaucher disease .
Result of Action
The primary result of ML266’s action is the restoration of GCase activity in cells where the enzyme is mutated . This can potentially alleviate symptoms of disorders like Gaucher disease, where GCase function is compromised .
Biochemical Analysis
Biochemical Properties
ML266 interacts with the enzyme glucocerebrosidase (GCase). It binds to GCase and facilitates the transport of the mutant protein to the lysosome, thereby resuming the activity of GCase . Importantly, ML266 does not inhibit the action of the GCase enzyme .
Cellular Effects
The primary cellular effect of ML266 is the restoration of GCase activity in cells. By binding to GCase and facilitating its transport to the lysosome, ML266 helps to resume the activity of GCase . This could have significant implications for cellular processes, particularly in cells affected by Gaucher disease.
Molecular Mechanism
ML266 exerts its effects at the molecular level primarily through its interaction with GCase. It binds to GCase and does not inhibit the GCase enzyme’s action . Instead, it acts as a chaperone, facilitating the transport of the mutant protein to the lysosome where it can resume its activity .
Metabolic Pathways
ML266 is involved in the metabolic pathway of glucocerebrosidase (GCase). It binds to GCase and facilitates the transport of the mutant protein to the lysosome
Transport and Distribution
ML266 binds to GCase and facilitates its transport to the lysosome
Subcellular Localization
Given its role in facilitating the transport of GCase to the lysosome , it is likely that ML266 localizes to the lysosome
Preparation Methods
The preparation of ML266 involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of specific bonds and the introduction of functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
ML266 undergoes various types of chemical reactions, including:
Oxidation: ML266 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: ML266 can undergo substitution reactions where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Comparison with Similar Compounds
ML266 is unique compared to other similar compounds due to its specific action as a glucocerebrosidase chaperone. Similar compounds include:
MK-0941: A glucokinase activator.
PF-04991532: Another glucokinase activator.
Cyclomusalenone: A compound with similar chaperone activity.
KDM4-IN-2: A compound with different molecular targets but similar chaperone functions .
ML266 stands out due to its specific binding and transport mechanism, making it a valuable tool in the research of Gaucher disease and other related disorders.
Properties
IUPAC Name |
2-[2-(4-bromoanilino)-2-oxoethoxy]-N-[2-(N-methylanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrN3O4/c1-28(19-7-3-2-4-8-19)23(30)15-26-24(31)20-9-5-6-10-21(20)32-16-22(29)27-18-13-11-17(25)12-14-18/h2-14H,15-16H2,1H3,(H,26,31)(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPWBKACLHRZBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CNC(=O)C2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the stability profile of ML266 in a laboratory setting?
A1: [] Research indicates that ML266 demonstrates stability in D-PBS buffer at a pH of 7.4 when stored at room temperature for a period of 48 hours. [] This suggests that ML266 possesses a degree of inherent stability under these specific conditions. Further research might explore stability across a wider range of pH values, temperatures, and storage solutions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B560386.png)
![2-[[4-[[4-Methoxy-2-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]methyl]butanoic acid](/img/structure/B560388.png)



![(1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-galactitol](/img/structure/B560394.png)


![[Ala2,8,9,11,19,22,24,25,27,28]-VIP](/img/structure/B560399.png)

![(2E,4E)-Hexa-2,4-dienoic acid {(S)-2-[(S)-2-methyl-1-((3R,4S)-4-methyl-2,5-dioxo-pyrrolidine-3-carbonyl)-propylcarbamoyl]-1-phenyl-ethyl}-amide](/img/structure/B560402.png)


